![molecular formula C23H24N4O5S B4642145 2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4642145.png)
2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to a class of chemicals that include functionalities from 1,2,4-triazole derivatives and benzodioxole structures. Such compounds are known for their potential in various fields of chemistry and pharmacology due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives typically involves the reaction of amino-triazole with acetyl chloride in dry benzene, followed by condensation with various aromatic aldehydes or ketones. The process might include cyclisation steps with hydrazine hydrate in ethanol to yield the final triazole derivatives (Panchal & Patel, 2011).
Molecular Structure Analysis
Molecular structure analysis of such compounds is often conducted using spectroscopic techniques like 1H NMR and IR spectroscopy. These methods help in characterizing the synthesized compounds and confirming their structures. For example, studies have shown detailed structural elucidation of related compounds using NMR and IR, alongside mass spectra and elemental analysis (MahyavanshiJyotindra et al., 2011).
Chemical Reactions and Properties
Compounds with the 1,2,4-triazole moiety and benzodioxole structures exhibit a range of chemical reactions, including alkylation, acylation, and cyclization. These reactions are pivotal in modifying the chemical structure to achieve desired properties, such as enhanced biological activity or improved solubility (Osmanov et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can provide insights into the physical characteristics of these compounds (Rahmani et al., 2017).
properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-29-17-7-5-16(6-8-17)24-21(28)13-33-23-26-25-22(27(23)12-18-3-2-10-30-18)15-4-9-19-20(11-15)32-14-31-19/h4-9,11,18H,2-3,10,12-14H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKLWDKLMKEFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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